BenchChemオンラインストアへようこそ!

3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride

EGFR irreversible inhibitor covalent warhead prodrug activation

3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride (CAS 1144082-56-3) is a synthetic β-amino acid amide derivative supplied as a dihydrochloride salt (C₇H₁₉Cl₂N₃O; MW 232.15 g/mol). This compound serves as the core 3-aminopropanamide fragment employed in the design of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors with a latent, intracellularly activated warhead mechanism.

Molecular Formula C7H19Cl2N3O
Molecular Weight 232.15 g/mol
CAS No. 1144082-56-3
Cat. No. B1527425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride
CAS1144082-56-3
Molecular FormulaC7H19Cl2N3O
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)CCN.Cl.Cl
InChIInChI=1S/C7H17N3O.2ClH/c1-10(2)6-5-9-7(11)3-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H
InChIKeyUUVCOSMLOGKFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride (CAS 1144082-56-3): Chemical Identity, Procurement Rationale, and Evidence-Based Positioning


3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride (CAS 1144082-56-3) is a synthetic β-amino acid amide derivative supplied as a dihydrochloride salt (C₇H₁₉Cl₂N₃O; MW 232.15 g/mol) . This compound serves as the core 3-aminopropanamide fragment employed in the design of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors with a latent, intracellularly activated warhead mechanism [1]. Structurally, it features a primary amine at the 3-position of the propanamide backbone and a terminal N,N-dimethylethylenediamine side chain, both of which are critical pharmacophoric elements demonstrated to confer target-selective covalent inhibition while mitigating the off-target reactivity inherent to conventional acrylamide-based irreversible inhibitors [1][2]. The dihydrochloride salt form enhances aqueous solubility and facilitates handling in both manual and automated synthesis workflows compared to the free base (free base MW 159.23 g/mol) .

Why Generic Substitution Fails: Structural Determinants of 3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride That Preclude Simple Interchange of In-Class Building Blocks


In-class amino-propanamide building blocks cannot be interchanged without altering pharmacological outcome, because three structural features of 3-amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride are each independently rate-limiting for the intended biological application. First, the amino group must reside at the 3-position (β-amino acid configuration) to permit intracellular β-elimination to the reactive acrylamide; the 2-amino (α-amino) isomer cannot undergo this transformation and therefore cannot function as a latent covalent warhead [1]. Second, within the 3-aminopropanamide series, the N-(2-(dimethylamino)ethyl) substituent confers superior antiproliferative activity against drug-resistant EGFR T790M-mutant cells compared to morpholino, piperidino, or unsubstituted analogs, as quantitatively established in systematic structure–activity relationship (SAR) studies [2]. Third, the dihydrochloride salt form provides enhanced aqueous solubility and long-term storage stability relative to the free base, which is critical for reproducible solution-phase conjugation chemistry in medicinal chemistry and chemical biology workflows [3].

Quantitative Comparative Evidence Guide for 3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride: Procurement-Relevant Differentiation Data


Latent Warhead Activation: 3-Aminopropanamide vs. Acrylamide – Comparable Target Engagement with Reduced Off-Target Reactivity

When elaborated as a 4-anilinoquinazoline conjugate, the 3-aminopropanamide scaffold matched the potency of its acrylamide analog in inhibiting EGFR tyrosine kinase autophosphorylation in A549 lung cancer cells, while the prototypical 3-aminopropanamide compound 5 did not covalently bind EGFR in a cell-free fluorescence assay—indicating that covalent engagement occurs only after intracellular β-elimination to the acrylamide, thereby conferring target-site-selective activation [1][2]. In contrast, conventional acrylamide warheads (e.g., compound 10, IC50 1.6 μM on H1975 cells) are constitutively reactive and susceptible to metabolic deactivation and non-specific thiol reactions [2].

EGFR irreversible inhibitor covalent warhead prodrug activation Cys797 alkylation 3-aminopropanamide

Dimethylaminoethyl vs. Alternative Amine Substituents: 2-Fold to 5-Fold Superior Antiproliferative Activity Against EGFR T790M-Mutant NSCLC Cells

Within a systematic SAR exploration of the cysteine-trap warhead, the 3-(dimethylamino)-propanamide derivative (compound 5) displayed the best antiproliferative activity on H1975 (EGFR T790M-mutant) cells within the A-series quinazoline compounds, with an IC50 of 3.7 μM [1]. This represents a 2.2-fold improvement over the unsubstituted 3-aminopropanamide analog (compound 1, IC50 8.3 μM) and a 5.3-fold improvement over the 3-morpholinopropanamide analog (compound 4, IC50 19.5 μM) [1]. Compounds bearing piperidino (compound 6, IC50 6.7 μM), 3-morpholinopropanamide (compound 7), 3-(4-methylpiperazino)-propanamide (compound 8), and 3-(dimethylamino)-N-methylpropanamide (compound 9) all exceeded IC50 13 μM [1]. Furthermore, in the 4-anilinoquinazoline series reported by Carmi et al. (2012), compound 9 (R = 2-(dimethylamino)ethyl) achieved activity comparable to compound 7f in growth inhibition and caspase-3,7 activation assays, while benefiting from the potential for intracellular β-elimination to the corresponding alkene for additional covalent interaction with Cys797 [2].

EGFR T790M H1975 antiproliferative SAR dimethylaminoethyl 3-aminopropanamide warhead

EGFR Autophosphorylation IC50: 3-Aminopropanamide-Derived Inhibitors UPR1282 and UPR1268 Achieve Nanomolar Potency Against Gefitinib-Resistant T790M-Mutant EGFR Where Gefitinib Is Virtually Inactive

In a concentration-dependent study of EGFR autophosphorylation in H1975 cells (EGFR L858R/T790M), the 3-aminopropanamide-derived irreversible inhibitors UPR1282 and UPR1268 achieved IC50 values of 0.08 µM (80 nM) and 0.15 µM (150 nM), respectively, with complete inhibition of EGFR phosphorylation at 10 µM [1]. Under identical experimental conditions, gefitinib—a first-generation reversible EGFR TKI—produced only a slight reduction in EGFR autophosphorylation, consistent with the T790M gatekeeper mutation conferring resistance to reversible ATP-competitive inhibitors [1]. In cellular proliferation assays, UPR1268 exhibited an IC50 of 0.6 µM against H1975 cells, representing an approximately 19.5-fold improvement over gefitinib (IC50 11.7 µM) [1]. This demonstrates that the 3-aminopropanamide warhead scaffold, when elaborated into full inhibitors, retains potent activity against the most clinically challenging EGFR resistance mutation.

EGFR autophosphorylation gefitinib resistance T790M UPR1282 UPR1268 NSCLC

In Vivo Tolerability and Tumor Shrinkage: UPR1282 Demonstrates Superior Therapeutic Window vs. Canertinib in H1975 Xenograft Models

In H1975 xenograft models, UPR1282—a 3-aminopropanamide-derived irreversible EGFR inhibitor—produced statistically significant tumor shrinkage (P < 0.05) and was well tolerated compared to the pan-ErbB irreversible inhibitor canertinib [1]. The kinase activity profile of UPR1282 on xenograft tumor tissues showed overlapping results with its activity in H1975 cells, confirming target engagement and pathway inhibition in vivo [1]. This in vivo validation of the 3-aminopropanamide scaffold contrasts with the known toxicity liabilities of canertinib, which was discontinued from clinical development in part due to dose-limiting adverse events including diarrhea and skin rash associated with wild-type EGFR inhibition [1][2].

in vivo xenograft H1975 canertinib tolerability UPR1282 NSCLC

Positional Isomer Differentiation: 3-Amino vs. 2-Amino Propanamide – β-Elimination Competence Is Exclusive to the 3-Amino Configuration

The 3-amino positional isomer (β-amino acid amide configuration; CAS 1144082-56-3) possesses a two-carbon spacer between the amine and the amide carbonyl, which is mechanistically essential for intracellular β-elimination to generate the reactive acrylamide species capable of alkylating Cys797 of EGFR [1]. In contrast, the 2-amino positional isomer (α-amino acid amide; e.g., CAS 1246172-43-9) has only a one-carbon spacer and cannot undergo β-elimination to form an α,β-unsaturated carbonyl [1]. This mechanistic distinction is not a matter of degree but of kind: the 2-amino isomer is structurally incapable of functioning as a latent covalent warhead, regardless of the driving scaffold to which it is conjugated [1]. The Carmi et al. (2012) paper explicitly describes how the 3-aminopropanamide undergoes selective intracellular activation to release an acrylamide derivative, a transformation that has no counterpart in the 2-amino series [1].

β-elimination positional isomer 3-aminopropanamide 2-aminopropanamide covalent warhead activation

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Handling vs. Free Base for Solution-Phase Conjugation Chemistry

3-Amino-N-(2-(dimethylamino)ethyl)propanamide is commercially supplied as the dihydrochloride salt (CAS 1144082-56-3; MW 232.15 g/mol; purity ≥99.0%) rather than the free base (MW 159.23 g/mol) [1]. The dihydrochloride salt form provides substantially enhanced aqueous solubility due to ionization of both the primary amine and the tertiary dimethylamino group, facilitating direct use in aqueous amide coupling reactions (e.g., EDC/HOBt-mediated conjugation to carboxylic acid-containing scaffolds) without the need for pre-dissolution in organic co-solvents [1]. The free base form, by contrast, has limited water solubility and requires organic solvent or pH adjustment for dissolution, introducing additional variability in reaction stoichiometry and potentially compromising conjugation efficiency in parallel synthesis workflows . Commercially available purity specifications range from ≥95% to ≥99.0% across vendors, with the higher purity grade recommended for GMP-like medicinal chemistry campaigns where stoichiometric precision is required [1].

dihydrochloride salt aqueous solubility free base amide coupling building block handling

Optimal Application Scenarios for 3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride: Evidence-Guided Procurement Decisions


Synthesis of Irreversible EGFR T790M Inhibitors via 4-Anilinoquinazoline or 4-Anilinoquinoline-3-Carbonitrile Conjugation for Gefitinib-Resistant NSCLC Drug Discovery

The primary evidence-supported application is the conjugation of 3-amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride to the 6-position of 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile scaffolds via amide coupling to generate irreversible EGFR inhibitors with latent warhead functionality [1]. This approach has been validated to produce compounds (e.g., UPR1282, UPR1268) that achieve nanomolar EGFR autophosphorylation IC50 values (80–150 nM) in H1975 cells and significant tumor shrinkage in xenograft models with superior tolerability compared to canertinib [2]. The dimethylaminoethyl side chain is the optimal substituent for antiproliferative activity among tested amine variants, providing a 2.2-fold advantage over the unsubstituted analog [3].

Building Block for Targeted Covalent Inhibitor (TCI) Library Synthesis with Intracellular Activation Selectivity

The 3-aminopropanamide dihydrochloride can serve as a general-purpose latent warhead building block for the synthesis of targeted covalent inhibitor (TCI) libraries beyond EGFR, applicable to any kinase or non-kinase target bearing a cysteine residue within the binding pocket that can be addressed through structure-based linker design [1]. The mechanistic principle—intracellular β-elimination to release an acrylamide only upon target binding—is scaffold-agnostic and has been recognized in the review literature as a strategy for designing safer covalent drugs [1]. The dihydrochloride salt form facilitates parallel library synthesis in aqueous or mixed aqueous-organic solvent systems using standard amide coupling reagents (EDC/HOBt or HATU/DIPEA) [4].

Antiproliferative Screening Against T790M-Positive NSCLC Panel for Lead Optimization Cascades

Given the quantitatively established SAR showing that the dimethylaminoethyl-substituted 3-aminopropanamide confers optimal potency against the gefitinib-resistant H1975 cell line (IC50 0.6 µM for UPR1268 vs. 11.7 µM for gefitinib), this building block is the rational first-choice warhead precursor for any medicinal chemistry program screening against a panel of EGFR-mutant NSCLC cell lines that includes T790M-positive models [2]. The 3-amino (β-amino) configuration is mechanistically mandatory; use of the 2-amino isomer will yield inactive compounds [1].

In Vivo Pharmacodynamic and Efficacy Studies in H1975 Xenograft Models Requiring Documented Tolerability Benchmarks

For programs transitioning from in vitro to in vivo evaluation, the 3-aminopropanamide-derived inhibitor UPR1282 provides a published benchmark for tumor shrinkage (P < 0.05) and tolerability in H1975 xenograft models [2]. This enables direct comparison of novel 3-aminopropanamide-based candidates against a structurally related positive control with documented in vivo pharmacokinetic and pharmacodynamic profiles, rather than relying on cross-class comparators such as gefitinib or erlotinib that lack activity against T790M-mutant tumors [2].

Quote Request

Request a Quote for 3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.